molecular formula C33H41ClN4O4 B1669204 Clofezone CAS No. 17449-96-6

Clofezone

Cat. No. B1669204
CAS RN: 17449-96-6
M. Wt: 593.2 g/mol
InChI Key: ICBCZMIEENEERJ-UHFFFAOYSA-N
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Description

Clofezone (trade name Perclusone) is a drug that was used to treat joint and muscular pain, but is not marketed anymore . It is a combination of clofexamide, an antidepressant, and phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID) .


Molecular Structure Analysis

Clofezone has a molecular formula of C33H41ClN4O4 . Its molecular weight is 593.17 .


Physical And Chemical Properties Analysis

Clofezone has a molecular weight of 593.17 and a formula of C33H41ClN4O4 . Other physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

Rheumatic Disease Management

Clofezone has been significantly effective in treating various rheumatic diseases, especially rheumatoid arthritis, ankylosing spondylitis, and lumbar and cervical syndromes. In a study involving 56 in-patients, a notable improvement in symptoms was observed over a 4-week period with clofezone treatment. This included a reduction in pain, movement inhibition, joint swelling, and erythrocyte sedimentation rate, indicating a reduction in the inflammatory process. Clofezone also reduced serum uric acid levels in a majority of patients, normalizing pathologically increased levels in several cases (Çelik, 1976).

Comparison with Other Treatments

In a placebo-controlled, double-blind, cross-over trial, clofezone's effectiveness and acceptability were compared with diclofenac in treating osteoarthrosis of the knee or hip. Clofezone showed a significant improvement in pain, inflammation, and mobility, with a notably longer-lasting action than diclofenac. The reduction in pain and inflammation was significantly greater with clofezone, highlighting its potential as a superior treatment option (Brackertz, 1978).

Bioavailability Studies

Research on the bioavailability of clofezone revealed that oral administrations resulted in prompt resorption, achieving plateau values of phenylbutazone concentration in serum after 2-3 hours. The study compared different preparation forms of clofezone, providing insights into its pharmacokinetics and potential for optimized treatment regimes (Reinicke et al., 1984).

Long-term Therapy in Rheumatoid Arthritis

Clofezone proved effective as a stabilizing drug in long-term therapy for rheumatoid arthritis. In a study, patients treated with Clofezone showedmore stable remissions, fewer reactivations, and shorter durations of reactivations compared to those treated with other non-steroid antirheumatics. This highlights its potential as a valuable long-term therapeutic option for rheumatoid arthritis management (Rejholec, 1975).

Clofezone in Dermatology and Infectious Diseases

Clofezone has applications beyond rheumatic diseases. For instance, it has been used in the treatment of Hansen’s disease (leprosy) and some dermatological disorders. It's useful in regimens for patients with human immunodeficiency viral infections who are also infected with Mycobacterium avium complex. The drug shows extensive tissue distribution and undergoes significant pharmacokinetic processes (Holdiness, 1989).

Potential in Treating Mycobacterial Infections

Clofezone, under the name clofazimine, has shown high efficacy against rapidly growing mycobacteria, including Mycobacterium abscessus, Mycobacterium fortuitum, and Mycobacterium chelonae. Its combination with amikacin reduced MICs in all tested isolates, indicating its potential as a promising drug for the treatment of these infections (Shen et al., 2010).

Tuberculosis Treatment

Research suggests the limited benefit of including clofezone in treatment regimens for extensively drug-resistant tuberculosis (XDR-TB), particularly due to the emergence of major adverse events like hepatic disorders. This study provides valuable insights into the efficacy and safety of clofezone in treating challenging cases of tuberculosis (Wang et al., 2018).

properties

IUPAC Name

4-butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2.C14H21ClN2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-3-17(4-2)10-9-16-14(18)11-19-13-7-5-12(15)6-8-13/h4-13,17H,2-3,14H2,1H3;5-8H,3-4,9-11H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBCZMIEENEERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169831
Record name Clofezone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clofezone

CAS RN

17449-96-6
Record name Clofezone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17449-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofezone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017449966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clofezone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide, compound with 4-butyl-1,2-diphenyltetrahydropyrazol-3,5-dione (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.681
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOFEZONE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RB28NE79Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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